molecular formula C11H11N3O B2597352 1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 2408964-95-2

1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone

Cat. No.: B2597352
CAS No.: 2408964-95-2
M. Wt: 201.229
InChI Key: METQFERGFWBEEB-UHFFFAOYSA-N
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Description

1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is known for its unique structure, which combines a triazole ring with a methylphenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the triazole ring. The reaction proceeds through cyclization and subsequent acetylation to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a pharmacophore in the development of new drugs, particularly antifungal and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)ethanone: A simpler analog without the triazole ring.

    1-(4-Methylphenyl)-1,2,4-triazol-3-yl]ethanone: A positional isomer with the methyl group at the para position.

    1-(3-Methylphenyl)-1,2,4-triazol-3-yl]ethanone: Another positional isomer with the methyl group at the meta position.

Uniqueness

1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone is unique due to the presence of both the triazole ring and the 2-methylphenyl group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-[1-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-7-12-11(13-14)9(2)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METQFERGFWBEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=NC(=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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